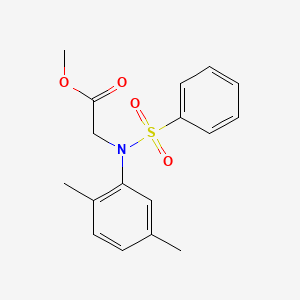
Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate, also known as MDMPG, is a chemical compound that has gained significant attention in scientific research in recent years. It is a glycine derivative that has been synthesized using various methods and has shown promising results in various applications.
Mecanismo De Acción
The mechanism of action of Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate is not fully understood, but it is believed to act as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that cause inflammation and pain. Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate has also been shown to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate has been shown to have significant biochemical and physiological effects in various animal models. It has been shown to reduce inflammation and pain in rats, and to have anticonvulsant effects in mice. Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate has also been shown to improve cognitive function in rats with induced Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate has several advantages for use in lab experiments, including its high yield and relatively low cost. However, it also has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate. One potential direction is the development of new drugs based on Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate for the treatment of neurodegenerative diseases and other conditions. Another direction is the study of the mechanism of action of Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate to better understand its effects on the body. Additionally, the synthesis of new derivatives of Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate may lead to compounds with improved properties and efficacy.
Métodos De Síntesis
Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate can be synthesized using various methods, including the reaction between 2,5-dimethylbenzene and phenylsulfonyl chloride in the presence of sodium hydroxide, followed by the reaction with glycine ethyl ester. Another method involves the reaction between 2,5-dimethylbenzene and phenylsulfonyl chloride in the presence of sodium hydroxide, followed by the reaction with glycine and methyl iodide. The yield of Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate using these methods is around 70-80%.
Aplicaciones Científicas De Investigación
Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and material science. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the development of new drugs. Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-9-10-14(2)16(11-13)18(12-17(19)22-3)23(20,21)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQKHEWPHXVTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

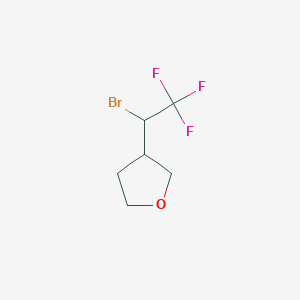
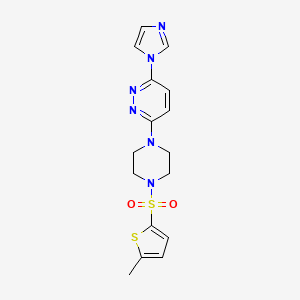
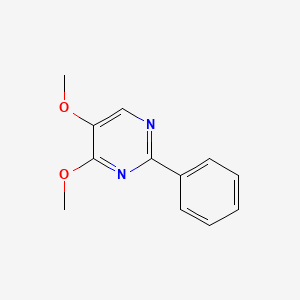
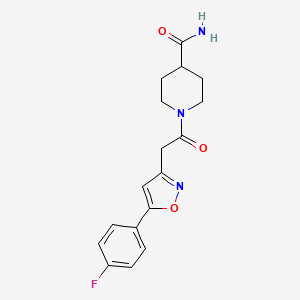
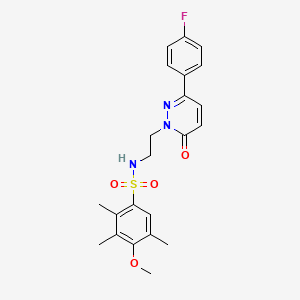
![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2942214.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2942215.png)
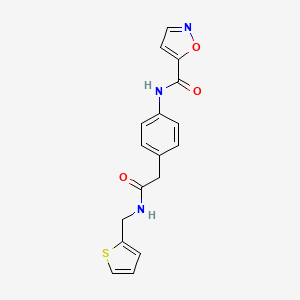
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2942217.png)
![1-[Phenyl(phenylsulfanyl)methyl]benzotriazole](/img/structure/B2942218.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2942219.png)
![17-Hydroxy-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2942223.png)
![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2942224.png)
![3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone](/img/structure/B2942225.png)